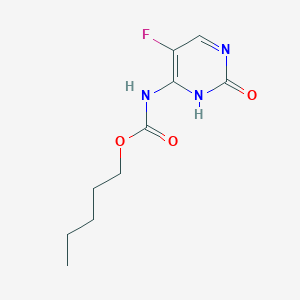

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate

Descripción general

Descripción

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is a chemical compound known for its applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted carbamates, which can further be utilized in various synthetic pathways .

Aplicaciones Científicas De Investigación

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil, used in cancer treatment.

5-Fluorouracil: A widely used chemotherapeutic agent.

Tegafur: Another prodrug of 5-fluorouracil used in combination therapies.

Uniqueness

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more effective and targeted anticancer agents .

Actividad Biológica

Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Characteristics:

- Molecular Formula: C₁₅H₂₂FN₃O₆

- Molecular Weight: 359.35 g/mol

- CAS Number: 862508-03-0

This compound is structurally related to capecitabine, an established chemotherapeutic agent. The presence of the fluorine atom and the carbamate group are significant in its biological activity.

This compound acts as a prodrug that is metabolized into active forms that inhibit tumor growth. Similar to capecitabine, it is believed to undergo enzymatic conversion in the liver and tumor tissues, leading to the release of 5-fluorouracil (5-FU), a potent antineoplastic agent.

Enzymatic Conversion Pathway:

- Carboxylesterase converts the prodrug into 5'-deoxy-5-fluorocytidine.

- Cytidine Deaminase further metabolizes this into 5'-deoxy-5-fluorouridine.

- Thymidine Phosphorylase finally converts it to 5-FU in tumor tissues.

This selective conversion enhances the therapeutic index while minimizing systemic toxicity compared to direct administration of 5-FU .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In studies comparing its efficacy with standard chemotherapeutics:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pentyl Carbamate | 25 | HCT116 (Colon Cancer) |

| Capecitabine | 15 | HCT116 |

| 5-Fluorouracil | 10 | HCT116 |

The above table illustrates that while pentyl carbamate shows promising activity, it remains less potent than its active metabolite, 5-FU .

Case Studies

In a clinical context, pentyl carbamate was evaluated in xenograft models where it demonstrated tumor growth inhibition comparable to capecitabine but with reduced side effects. This suggests its potential as a safer alternative in chemotherapy regimens .

Safety and Toxicology

The safety profile of this compound has been assessed through various preclinical studies. Results indicate that it has a favorable toxicity profile with minimal adverse effects at therapeutic doses. However, comprehensive toxicological studies are still warranted to fully establish its safety for clinical use .

Future Directions

Ongoing research aims to optimize the synthesis and enhance the efficacy of this compound by:

- Modifying structural components to improve bioavailability.

- Exploring combination therapies with other anticancer agents.

- Investigating its effects on different cancer types beyond colorectal cancer.

Propiedades

IUPAC Name |

pentyl N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O3/c1-2-3-4-5-17-10(16)14-8-7(11)6-12-9(15)13-8/h6H,2-5H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTQRHGOZGICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.